molecular formula C21H18N2O4 B5030649 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5030649
M. Wt: 362.4 g/mol
InChI Key: YQLKEMGZLVQHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Urea Formation: The final step involves the reaction of the methoxylated dibenzofuran and methoxyphenyl amine with a suitable isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.

    N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-nitrophenyl)urea: Similar structure with a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and potential applications. The combination of the dibenzofuran and methoxyphenyl moieties also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-14-9-7-13(8-10-14)22-21(24)23-17-12-19-16(11-20(17)26-2)15-5-3-4-6-18(15)27-19/h3-12H,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLKEMGZLVQHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.